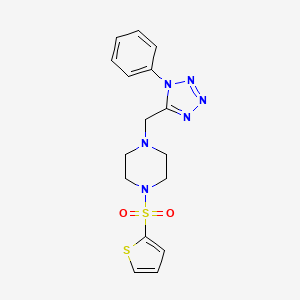

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine

Description

This compound features a piperazine core substituted with a 1-phenyltetrazole methyl group at the 1-position and a thiophene-2-sulfonyl moiety at the 4-position.

Properties

IUPAC Name |

1-[(1-phenyltetrazol-5-yl)methyl]-4-thiophen-2-ylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2S2/c23-26(24,16-7-4-12-25-16)21-10-8-20(9-11-21)13-15-17-18-19-22(15)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDOGFYLKKTFIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an azide with a nitrile. For example, phenyl azide can react with benzonitrile under acidic conditions to form 1-phenyl-1H-tetrazole.

Attachment of the Tetrazole to Piperazine: The 1-phenyl-1H-tetrazole can then be reacted with a piperazine derivative, such as 4-chloromethylpiperazine, under basic conditions to form 1-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine.

Introduction of the Thiophene Sulfonyl Group: Finally, the thiophene sulfonyl group can be introduced by reacting the intermediate with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group on the tetrazole ring can be reduced to an amine.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory diseases.

Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of piperazine derivatives with tetrazole and sulfonyl substituents. Key analogs include:

Key Observations :

Physicochemical Properties

Melting points and solubility vary with substituents:

Biological Activity

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine is a complex organic compound notable for its diverse biological activities. This compound features a piperazine ring, a tetrazole moiety, and a thiophene group, which contribute to its unique chemical properties and potential therapeutic applications. The tetrazole ring enhances lipophilicity and bioavailability, making it a candidate for various pharmacological applications, particularly in antimicrobial and antiviral domains.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 369.45 g/mol. Its structure can be summarized as follows:

| Component | Description |

|---|---|

| Piperazine | A six-membered ring containing two nitrogen atoms. |

| Tetrazole | A five-membered ring containing four nitrogen atoms, known for its biological activity. |

| Thiophene | A five-membered aromatic ring containing sulfur, contributing to the compound's reactivity. |

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit significant biological activities, including:

- Antimicrobial Activity : The compound has shown promising effects against various pathogens, suggesting potential applications in treating infections.

- Antiviral Properties : Similar tetrazole derivatives have been noted for their antiviral effects, indicating that this compound may possess similar capabilities.

- Antitumor Activity : The interaction of tetrazoles with biological targets may modulate enzyme activity and influence cellular pathways relevant to cancer therapy.

The biological activity of this compound is likely mediated through several mechanisms:

- Electrostatic Interactions : The planar structure of the tetrazole ring facilitates electrostatic interactions with biological targets.

- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding, which can modulate enzyme activity.

- Cellular Pathway Influence : By interacting with specific proteins or enzymes, the compound may influence critical cellular pathways involved in disease processes.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various derivatives, compounds structurally related to 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine were tested against Gram-positive and Gram-negative bacteria using the well diffusion method. Results indicated that many derivatives exhibited significant zones of inhibition, demonstrating their potential as antimicrobial agents .

Antiviral Properties

Research on tetrazole derivatives has highlighted their antiviral activities against several viral strains. For instance, studies have shown that certain tetrazoles can inhibit viral replication by interfering with viral enzymes . This suggests that 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine may also exhibit similar antiviral properties.

Antitumor Effects

Preliminary investigations into the antitumor potential of tetrazole-containing compounds have revealed promising results in various cancer cell lines. For example, compounds with similar structures demonstrated cytotoxic effects in breast cancer cells . This reinforces the hypothesis that the compound could serve as a basis for developing new anticancer therapies.

Summary Table of Biological Activities

Q & A

Q. What synthetic strategies are recommended for preparing 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine?

- Methodological Answer : The synthesis involves sequential alkylation and sulfonylation. Alkylation of piperazine with a tetrazole-containing benzyl bromide is performed using DMF as solvent and K₂CO₃ as a base (60–70°C, 6–7 hours) . Subsequent sulfonylation with thiophene-2-sulfonyl chloride in dichloromethane (DCM) and triethylamine (0°C to RT, 2 hours) achieves the target structure. Purification via silica gel chromatography (ethyl acetate/hexane) is critical . Table 1: Key Synthetic Steps

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Alkylation | Piperazine derivative, alkylating agent, K₂CO₃, DMF | Introduce tetrazole moiety | |

| Sulfonylation | Thiophene-2-sulfonyl chloride, Et₃N, DCM | Attach sulfonyl group | |

| Purification | Silica gel (EtOAc:hexane 1:8) | Isolate pure product |

Q. Which spectroscopic techniques are essential for characterizing this compound?

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) due to skin/eye irritation risks (Category 2). Work in a fume hood and store at 2–8°C under N₂ . For exposure, rinse skin/eyes immediately with water for 15 minutes .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step during synthesis?

- Methodological Answer : Optimize reaction time (8–10 hours), increase alkylating agent equivalents (1.2–1.5 equiv), or use phase-transfer catalysts (e.g., tetrabutylammonium bromide). Replace DMF with acetonitrile to reduce side reactions. Monitor via TLC (hexane:EtOAc 2:1) .

Q. How to resolve contradictions in reported biological activity data for piperazine-tetrazole derivatives?

- Methodological Answer : Address assay variability using orthogonal methods (e.g., enzyme inhibition + cell viability). Validate purity via HPLC (>95%) and test against standardized microbial strains (ATCC). Compare isogenic compounds to clarify SAR . Table 2: Data Contradiction Strategies

| Issue | Approach | Reference |

|---|---|---|

| Assay variability | Use multiple platforms (fluorescence, radiometric) | |

| Impurity effects | HPLC purity + bioactivity correlation |

Q. How are structure-activity relationship (SAR) studies designed for optimizing derivatives?

- Methodological Answer : Systematically vary substituents on tetrazole (e.g., electron-withdrawing groups) and sulfonyl moieties (e.g., thiophene vs. benzene). Evaluate binding via molecular docking and test potency across concentration gradients (0.1–100 μM) . Table 3: SAR Modifications

| Modification | Biological Outcome | Reference |

|---|---|---|

| Thiophene → Phenylsulfonyl | Reduced antimicrobial activity | |

| Tetrazole N-methylation | Enhanced metabolic stability |

Q. How to mitigate solubility challenges in in vitro assays for sulfonylated piperazines?

- Methodological Answer : Use co-solvents (DMSO ≤1% v/v), surfactants (Tween-80), or pH adjustment (phosphate buffer pH 7.4). Confirm solvent compatibility via cytotoxicity controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.